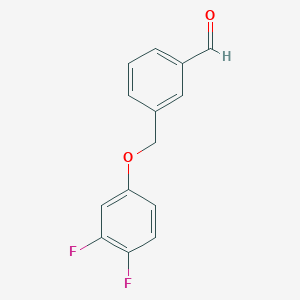

3-((3,4-Difluorophenoxy)methyl)benzaldehyde

Description

3-((3,4-Difluorophenoxy)methyl)benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted with a (3,4-difluorophenoxy)methyl group. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing nature of fluorine atoms, which can modulate electronic properties, enhance metabolic stability, and improve lipophilicity. The aldehyde functional group provides a reactive site for further chemical modifications, such as condensation or nucleophilic additions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name |

3-[(3,4-difluorophenoxy)methyl]benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c15-13-5-4-12(7-14(13)16)18-9-11-3-1-2-10(6-11)8-17/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNWOHFSNLGKAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C=O)COC2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism:

-

Deprotonation : A base (e.g., K₂CO₃, NaOH) deprotonates 3,4-difluorophenol to generate the phenoxide ion.

-

Nucleophilic Substitution : The phenoxide ion attacks the electrophilic methyl carbon in 3-(halomethyl)benzaldehyde, displacing the halide and forming the ether linkage.

Experimental Protocol:

-

Reagents :

-

3,4-Difluorophenol (1.0 equiv)

-

3-(Chloromethyl)benzaldehyde (1.2 equiv)

-

Potassium carbonate (2.5 equiv)

-

Solvent: DMF or acetone (anhydrous)

-

-

Conditions :

-

Temperature: 80–100°C

-

Duration: 6–12 hours under reflux

-

-

Workup :

-

Neutralization with dilute HCl

-

Extraction with ethyl acetate (3×)

-

Column chromatography (silica gel, hexane/ethyl acetate 10:1)

-

Key Data:

Advantages : High selectivity, minimal byproducts.

Limitations : Requires anhydrous conditions and costly halide precursors.

Ullmann-Type Coupling

Ullmann coupling offers an alternative route using copper catalysis. Although less common for ethers, modified conditions enable the coupling of 3,4-difluorophenol with 3-(iodomethyl)benzaldehyde.

Reaction Mechanism:

-

Oxidative Addition : Cu(I) catalyst activates the C–I bond in 3-(iodomethyl)benzaldehyde.

-

Transmetallation : Phenol coordinates to copper.

-

Reductive Elimination : Forms the C–O bond, releasing Cu(I).

Experimental Protocol:

-

Reagents :

-

3,4-Difluorophenol (1.0 equiv)

-

3-(Iodomethyl)benzaldehyde (1.1 equiv)

-

CuI (10 mol%)

-

1,10-Phenanthroline (20 mol%)

-

Cs₂CO₃ (2.0 equiv)

-

Solvent: DMSO

-

-

Conditions :

-

Temperature: 110°C

-

Duration: 24 hours

-

-

Workup :

-

Filtration through Celite

-

Extraction with dichloromethane

-

Rotary evaporation

-

Key Data:

Advantages : Tolerates electron-deficient aromatics.

Limitations : Moderate yields and longer reaction times.

Reductive Alkylation

This method involves reductive amination followed by oxidation, though it is less direct.

Reaction Steps:

-

Imine Formation : React 3,4-difluorophenol with 3-aminomethylbenzaldehyde.

-

Reduction : Reduce imine to amine using NaBH₄.

-

Oxidation : Oxidize amine to aldehyde using MnO₂.

Experimental Protocol:

-

Reagents :

-

3-Aminomethylbenzaldehyde (1.0 equiv)

-

3,4-Difluorophenol (1.5 equiv)

-

NaBH₄ (2.0 equiv)

-

MnO₂ (3.0 equiv)

-

-

Conditions :

-

Temperature: 0°C (reduction), 25°C (oxidation)

-

Duration: 4 hours (reduction), 12 hours (oxidation)

-

-

Workup :

-

Filtration and solvent removal

-

Purification via flash chromatography

-

Key Data:

Advantages : Avoids halide intermediates.

Limitations : Multi-step process with lower efficiency.

Optimization Strategies

Solvent Effects:

Base Selection:

Chemical Reactions Analysis

3-((3,4-Difluorophenoxy)methyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Scientific Research Applications

Medicinal Chemistry

3-((3,4-Difluorophenoxy)methyl)benzaldehyde serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its derivatives are being explored for their potential therapeutic effects against various diseases.

-

Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 -

Anticancer Activity: Preliminary studies show that it can inhibit the proliferation of cancer cell lines, suggesting potential utility in cancer therapy.

Cancer Cell Line IC50 (µM) HeLa 15.2 MCF-7 12.5 A549 18.0

The compound's mechanism may involve apoptosis induction through caspase activation or disruption of mitochondrial function.

Synthetic Organic Chemistry

Due to its reactivity, this compound is utilized as a building block for synthesizing more complex organic molecules. Its ability to undergo nucleophilic substitutions allows for the creation of various derivatives with tailored properties.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

- Antimicrobial Efficacy: A study demonstrated that derivatives of this compound showed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for development as new antimicrobial agents.

- Cancer Cell Proliferation: Research indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting their utility in cancer therapy.

Mechanism of Action

The mechanism of action of 3-((3,4-Difluorophenoxy)methyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The difluorophenoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-((3,4-Difluorophenoxy)methyl)benzaldehyde are best understood by comparing it to analogous benzaldehyde derivatives. Below is a detailed analysis:

Structural Analogues with Fluorinated Substituents

2-[(2',6'-Difluorophenoxy)methyl]benzaldehyde (CAS: 898779-71-0) Structure: Fluorine atoms are at the 2' and 6' positions of the phenoxy ring. Key Differences: The ortho-fluorine substituents create steric hindrance and reduce conjugation compared to the 3,4-difluoro isomer. This may lower reactivity in electrophilic substitution reactions .

4-((2,3-Difluorophenoxy)methyl)benzaldehyde (CAS: 1443355-37-0) Structure: Fluorines at the 2' and 3' positions of the phenoxy ring. Key Differences: Proximal fluorine atoms increase electron-withdrawing effects but may destabilize the molecule due to dipole interactions. The benzaldehyde group is para to the phenoxy linkage, altering electronic distribution compared to the meta-substituted target compound .

Analogues with Mixed Substituents

4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS: 151103-08-1)

- Structure : Combines a difluoromethoxy group (4-position) and a methoxy group (3-position).

- Key Differences : The methoxy group is electron-donating, countering the electron-withdrawing effect of difluoromethoxy. This balance enhances solubility in polar solvents compared to the purely fluorinated target compound .

- Synthesis : Prepared via alkylation of 3,4-dihydroxybenzaldehyde, highlighting a divergent synthetic pathway .

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (CAS: 151103-09-2) Structure: Cyclopropylmethoxy and difluoromethoxy groups at positions 3 and 4. The difluoromethoxy group enhances lipophilicity, similar to the target compound .

Non-Fluorinated Analogues

3,4-Dimethoxybenzaldehyde

- Structure : Methoxy groups at 3 and 4 positions.

- Key Differences : Electron-donating methoxy groups increase electron density on the aromatic ring, favoring electrophilic aromatic substitution. This contrasts sharply with the electron-deficient nature of the fluorinated target compound .

4-Methoxy-3-(2,4,5-trichlorophenoxymethyl)benzaldehyde Structure: Trichlorophenoxymethyl and methoxy substituents. Key Differences: Chlorine atoms are more lipophilic than fluorine, enhancing membrane permeability but reducing aqueous solubility. The trichloro group may confer higher toxicity .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Lipophilicity (LogP)* | Solubility (mg/mL)* |

|---|---|---|---|---|---|

| This compound | - | C14H10F2O2 | 3,4-difluorophenoxymethyl | 2.8 (estimated) | <1 (DMSO) |

| 2-[(2',6'-Difluorophenoxy)methyl]benzaldehyde | 898779-71-0 | C14H10F2O2 | 2',6'-difluorophenoxymethyl | 2.7 | <1 (DMSO) |

| 4-(Difluoromethoxy)-3-methoxybenzaldehyde | 151103-08-1 | C9H8F2O3 | 4-difluoromethoxy, 3-methoxy | 1.5 | 10 (MeOH) |

| 3,4-Dimethoxybenzaldehyde | 120-14-9 | C9H10O3 | 3,4-dimethoxy | 1.2 | 20 (Water) |

*Estimated values based on structural analogs; experimental data may vary.

Biological Activity

3-((3,4-Difluorophenoxy)methyl)benzaldehyde is an organic compound with significant potential in medicinal chemistry due to its unique structure and biological properties. The compound features a benzaldehyde moiety substituted with a 3,4-difluorophenoxy group, which enhances its lipophilicity and may influence its interactions with biological targets. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H12F2O2

- Molecular Weight : 270.25 g/mol

- Structure : The presence of fluorine atoms in the phenoxy group is associated with increased potency and selectivity towards biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Nucleophilic Aromatic Substitution : Utilizing appropriate nucleophiles to replace the fluorine atoms.

- Reformative Reactions : Employing oxidation and reduction techniques to modify the aldehyde group.

Each method presents distinct advantages concerning yield and purity.

Antimicrobial Properties

Research indicates that derivatives of benzaldehyde, including this compound, exhibit notable antimicrobial activities. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.

Anticancer Activity

Compounds structurally related to this compound have been investigated for their anticancer properties. For instance:

- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that these compounds can inhibit specific enzymes involved in cancer progression, such as tyrosinase and other kinases .

- Mechanisms of Action : The mechanism often involves binding to enzymes or receptors that play critical roles in cell signaling pathways associated with tumor growth.

Enzyme Inhibition Studies

The compound's interaction with enzymes has been a focal point of research:

- Tyrosinase Inhibition : Analogous compounds have shown potent inhibition of tyrosinase activity, which is crucial for melanin production. This suggests potential applications in treating hyperpigmentation disorders .

- Cholinesterase Inhibition : Some studies indicate that related compounds may inhibit acetylcholinesterase (AChE), which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of related benzaldehyde derivatives found that compounds with similar structures exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The results indicated a correlation between fluorine substitution and enhanced antimicrobial activity.

Case Study 2: Anticancer Potential

In vitro studies on cancer cell lines revealed that this compound significantly reduced cell viability in breast cancer models. The compound was shown to induce apoptosis through the activation of caspase pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-(3,5-Difluorophenoxy)benzaldehyde | Contains a difluorophenoxy group | Known for its application in synthetic organic chemistry |

| 2-(3,4-Difluorophenyl)ethanol | Alcohol derivative | Exhibits different biological activities compared to aldehydes |

| 4-Fluoro-2-methylphenylacetate | Acetate derivative | Used in drug synthesis; less reactive than aldehydes |

| 2-(Difluoromethyl)phenol | Contains difluoromethyl substituent | Noted for its use in polymer chemistry |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize 3-((3,4-Difluorophenoxy)methyl)benzaldehyde?

- Methodology : Two primary approaches are documented:

- Alkylation of 3,4-difluorophenol with a benzaldehyde derivative bearing a leaving group (e.g., chloromethyl or bromomethyl) under basic conditions (e.g., K₂CO₃ in DMF). Yields depend on steric and electronic effects of substituents .

- Nucleophilic aromatic substitution using 3,4-difluorophenol and a benzaldehyde precursor with an activated methyl group. Solvent polarity and temperature critically influence reaction efficiency .

- Data Table :

| Starting Materials | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| 3,4-Difluorophenol + Chloromethylbenzaldehyde | K₂CO₃/DMF | ~49–72 | |

| 3,4-Difluorophenol + Bromomethylbenzaldehyde | NaH/THF | ~65 |

Q. How is this compound characterized spectroscopically?

- Methodology :

- ¹H/¹³C NMR : Aromatic protons appear as multiplets in δ 6.8–7.8 ppm, while the aldehyde proton resonates as a singlet near δ 10.0 ppm. The difluorophenoxy methyl group shows signals at δ 4.5–5.0 ppm .

- FTIR : Stretching vibrations for C=O (aldehyde) at ~1700 cm⁻¹ and C-F bonds at 1100–1250 cm⁻¹ .

- Advanced Tip : Use deuterated solvents (e.g., DMSO-d₆) to resolve overlapping peaks in crowded aromatic regions .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

- Methodology :

- Catalyst Screening : Transition metals (e.g., CuI) or phase-transfer catalysts (e.g., TBAB) can accelerate alkylation steps .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates, while elevated temperatures (80–100°C) reduce reaction time .

- Purification : Column chromatography with hexane/ethyl acetate (7:3) effectively isolates the product from byproducts .

Q. What computational methods predict the reactivity of this compound in nucleophilic addition reactions?

- Methodology :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. The aldehyde group (LUMO ≈ -1.5 eV) is highly reactive toward nucleophiles like hydrazines or Grignard reagents .

- MD Simulations : Solvent accessibility of the difluorophenoxy group influences steric hindrance during reactions .

Q. How does the electronic nature of substituents affect the stability of this compound?

- Methodology :

- Hammett Analysis : Fluorine’s electron-withdrawing effect stabilizes the aldehyde via resonance, reducing susceptibility to oxidation. Substituent constants (σₚ ≈ 0.15 for -F) correlate with redox potentials .

- Accelerated Stability Testing : Expose the compound to UV light (ICH Q1B guidelines) and monitor degradation by HPLC. The difluorophenoxy group enhances photostability compared to non-fluorinated analogs .

Data Contradictions and Resolution

Q. Why do reported yields for similar synthetic routes vary significantly (e.g., 49% vs. 72%)?

- Analysis :

- Purity of Reagents : Trace moisture in 3,4-difluorophenol ( ) may hydrolyze intermediates, reducing yield.

- Workup Differences : Acidic quenching (e.g., HCl vs. citric acid) impacts byproduct formation .

- Resolution : Standardize reaction conditions (e.g., inert atmosphere, anhydrous solvents) and validate yields via triplicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.